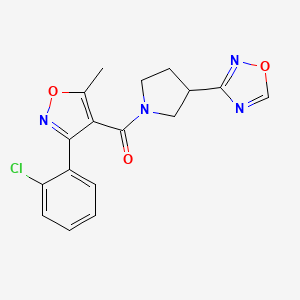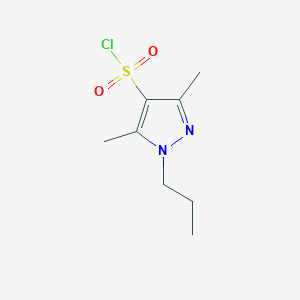
3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonyl chlorides to introduce sulfonyl groups into pyrazole derivatives. For example, the paper on sulfonylated 4-amino-1H-pyrazoles discusses the sulfonylation of pyrazoles with p-toluenesulfonyl chloride, leading to the formation of various substituted pyrazoles . Similarly, the synthesis of ionic liquids like 1-sulfopyridinium chloride involves the introduction of a sulfonyl group into a pyridine derivative . These methods could potentially be adapted for the synthesis of "3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structure of sulfonylated pyrazoles is typically confirmed using spectroscopic methods such as IR, UV, 1H NMR spectroscopy, and mass spectrometry . These techniques allow for the determination of the molecular structure and the identification of functional groups present in the molecule. The structure analysis of 3,4-dimethyl-1H-yl-pyrazole provides an example of how these techniques can be used to characterize pyrazole derivatives .
Chemical Reactions Analysis
The reactivity of sulfonyl chlorides and pyrazole derivatives can be quite diverse. For instance, the derivatization of propofol with DMISC to improve its ionization and fragmentation efficacy for LC-ESI-MS/MS analysis demonstrates the use of sulfonyl chlorides in enhancing analytical methods . Additionally, the tandem Knoevenagel–Michael reaction catalyzed by sulfonic acid functionalized pyridinium chloride illustrates the catalytic applications of sulfonyl-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides and pyrazole derivatives are influenced by their functional groups and molecular structure. The stability of derivatized compounds, as well as their solubility in various solvents, are important parameters that are often evaluated. For example, the stability of processed samples using DMISC was verified for up to 25 hours, indicating the robustness of the derivatization method . The solubility of pyrazolate rhodium(I) complexes in polar solvents such as water is another example of how the physical properties of these compounds can be tailored .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of sulfonylated 4-amino-1H-pyrazoles, including 3,5-dimethyl-4-tosylamino-1H-pyrazole, was investigated, revealing new compounds through sulfonylation. The structures of these aminopyrazoles were confirmed using various spectroscopy methods and mass spectrometry (Povarov et al., 2017).
Applications in Heterocyclic Chemistry
- Research into sulfonamide derivatives of heterocyclic compounds explored their potential as inhibitors of human carbonic anhydrases, important in various biochemical processes. The study focused on synthesizing sulfonamides of polynuclear heterocyclic compounds, demonstrating the significance of heterocyclic systems in enhancing the ability to inhibit carbonic anhydrases (Komshina et al., 2020).
Mechanism of Action
Target of Action
It is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.
Action Environment
3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is noted to be moisture sensitive . This suggests that the compound’s stability, and therefore its efficacy, could be influenced by environmental factors such as humidity.
properties
IUPAC Name |
3,5-dimethyl-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-4-5-11-7(3)8(6(2)10-11)14(9,12)13/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIOCANAGEGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)


![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2528570.png)
![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)
![1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2528575.png)
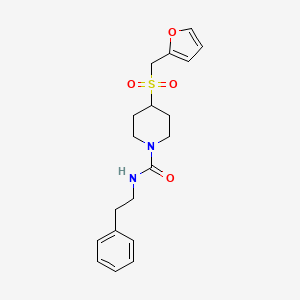
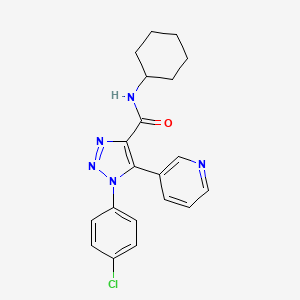
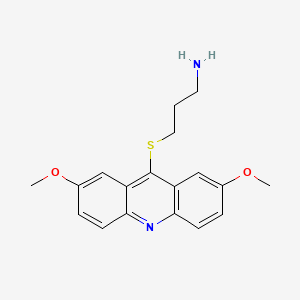

![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2528584.png)
![(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone](/img/structure/B2528586.png)
![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)
